![molecular formula C21H33N3O2 B12891380 4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy- CAS No. 95237-15-3](/img/structure/B12891380.png)
4-Quinolinemethanol, 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” is a complex organic molecule that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives typically involves multi-step reactions. One common method is the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. For the specific compound , the synthesis would likely involve the following steps:
Formation of the quinoline core: This could be achieved through the Skraup synthesis or a similar method.
Introduction of the methoxy group: This could be done via methylation of a hydroxyl group on the quinoline ring.
Attachment of the diethylaminohexyl group: This could involve nucleophilic substitution reactions where the diethylaminohexyl group is introduced to the quinoline core.
Industrial Production Methods
Industrial production of such compounds typically involves large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would include:
Raw material preparation: Ensuring the availability of high-purity starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield.
Purification: Using techniques like crystallization, distillation, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinoline ketones or aldehydes.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” could have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a therapeutic agent for treating diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of quinoline derivatives often involves interaction with biological targets such as enzymes or receptors. The compound could exert its effects by:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating receptor activity to produce a biological response.
Disrupting cellular processes: Interfering with cellular pathways to induce therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Quinine: A well-known quinoline derivative used to treat malaria.
Chloroquine: Another antimalarial drug with a quinoline core.
Quinacrine: Used as an antiprotozoal and anti-inflammatory agent.
Uniqueness
The compound “(8-((6-(Diethylamino)hexyl)amino)-6-methoxyquinolin-4-yl)methanol” is unique due to its specific functional groups and structural features, which may confer distinct biological activities and chemical reactivity compared to other quinoline derivatives.
Propiedades
Número CAS |
95237-15-3 |
|---|---|
Fórmula molecular |
C21H33N3O2 |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
[8-[6-(diethylamino)hexylamino]-6-methoxyquinolin-4-yl]methanol |
InChI |
InChI=1S/C21H33N3O2/c1-4-24(5-2)13-9-7-6-8-11-22-20-15-18(26-3)14-19-17(16-25)10-12-23-21(19)20/h10,12,14-15,22,25H,4-9,11,13,16H2,1-3H3 |
Clave InChI |
FTDBIIMGPBMMRK-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCCCCCNC1=CC(=CC2=C(C=CN=C12)CO)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


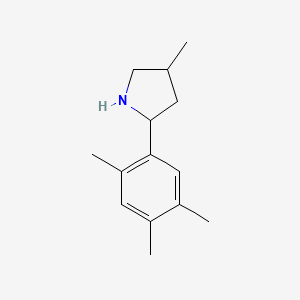
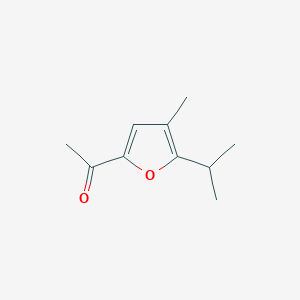


![(E)-1-Phenyl-N-[4-(5-phenyl-1,3-oxazol-2-yl)phenyl]methanimine](/img/structure/B12891306.png)
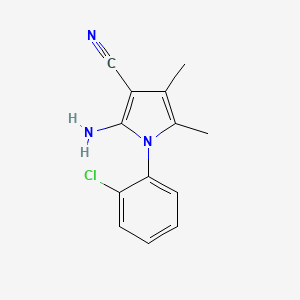
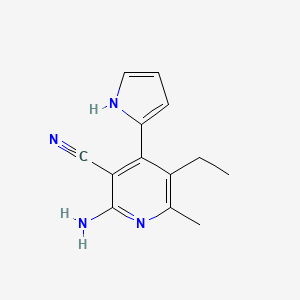
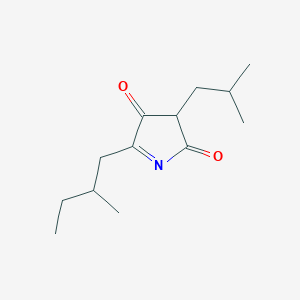
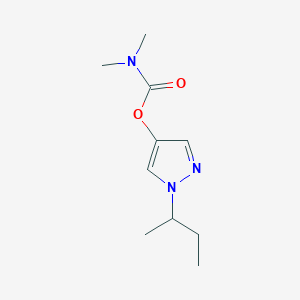
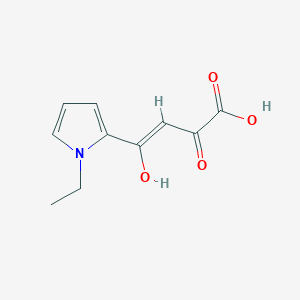
![3-(2-Aminoethyl)-6-chlorobenzo[d]oxazol-2(3H)-one](/img/structure/B12891340.png)
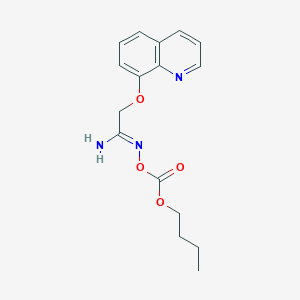
![4-(2-Ethoxyphenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12891356.png)
![5-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]-2-benzofuran-1,3-dione](/img/structure/B12891371.png)
